N-Acetyl O-Benzyl Lamivudine
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Overview
Description
Scientific Research Applications
N-Acetyl O-Benzyl Lamivudine is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the development of new analytical methods.
Biology: In proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential antiviral properties, particularly against HIV and hepatitis B.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Target of Action
N-Acetyl O-Benzyl Lamivudine is a derivative of Lamivudine, which is a reverse transcriptase inhibitor . The primary targets of this compound are HIV reverse transcriptase and HBV polymerase . These enzymes are crucial for the replication of HIV and HBV viruses respectively .
Mode of Action
Lamivudine, and by extension this compound, is a synthetic nucleoside analogue . It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the viral DNA replication pathway. By inhibiting the reverse transcriptase and polymerase enzymes, the compound prevents the replication of the viral genome, thereby halting the proliferation of the virus .
Pharmacokinetics
Lamivudine is rapidly absorbed after oral administration, with maximum serum concentrations usually attained 0.5 to 1.5 hours after the dose . The absolute bioavailability is approximately 82% in adults and 68% in children . Lamivudine is widely distributed into total body fluid . About 70% of an oral dose is eliminated renally as unchanged drug . The dominant elimination half-life of lamivudine is approximately 5 to 7 hours .
Result of Action
The result of this compound’s action is the inhibition of viral replication. By terminating the DNA chain during replication, the compound prevents the proliferation of HIV and HBV viruses . This leads to a decrease in viral load and helps in controlling the infection.
Biochemical Analysis
Biochemical Properties
N-Acetyl O-Benzyl Lamivudine is a synthetic nucleoside analogue . It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as an inhibitor of viral replication. It is used in the treatment of HIV and hepatitis B infections . The compound exerts its effects by inhibiting the viral enzyme reverse transcriptase, which is responsible for catalyzing the formation of complimentary viral DNA .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to lamivudine triphosphate (L-TP) within the cell . This active metabolite is then incorporated into viral DNA, leading to DNA chain termination . This process inhibits the activity of reverse transcriptase, an enzyme crucial for the replication of HIV and HBV .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits a burst release at the beginning and sustained release until 24 hours in physiological conditions .
Metabolic Pathways
This compound is metabolized intracellularly to its active form, lamivudine triphosphate (L-TP), through a process involving intracellular kinases . This process is part of the cytidine pathway .
Transport and Distribution
It is known that nucleoside analogs like this compound are transported into and out of cells through complex processes that can vary significantly .
Subcellular Localization
Nucleoside analogs like this compound are known to interact with various subcellular structures, including enzymes and nucleic acids, as part of their mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl O-Benzyl Lamivudine involves several steps, including the acetylation and benzylation of lamivudine. The reaction typically starts with lamivudine, which undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. This is followed by benzylation using benzyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl O-Benzyl Lamivudine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound sulfoxide, while reduction may produce this compound alcohol .
Comparison with Similar Compounds
Similar Compounds
Lamivudine: A nucleoside analog used to treat HIV and hepatitis B.
Zidovudine: Another nucleoside analog used in combination with lamivudine for HIV treatment.
Emtricitabine: A similar nucleoside analog with a similar mechanism of action.
Uniqueness
N-Acetyl O-Benzyl Lamivudine is unique due to its specific acetyl and benzyl modifications, which may enhance its stability and bioavailability compared to other nucleoside analogs .
Properties
IUPAC Name |
[(2R,5S)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-11(21)18-13-7-8-20(17(23)19-13)14-10-26-15(25-14)9-24-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSGJSLVQHXINJ-LSDHHAIUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CS[C@@H](O2)COC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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